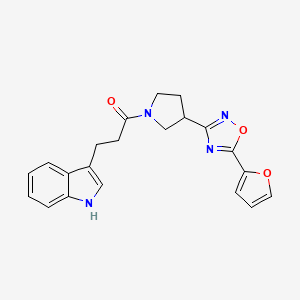

![molecular formula C20H21FN2O4S B2780823 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide CAS No. 946267-42-1](/img/structure/B2780823.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a sulfonamide, which is a functional group that is often found in various pharmaceutical agents. Sulfonamides have a wide range of medicinal properties, including antibacterial, diuretic, and anticonvulsant effects .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 3,4-dihydro-2H-quinolin-7-yl group would likely contribute to the rigidity of the molecule, while the cyclopropanecarbonyl group could add some steric bulk. The fluoro and methoxy groups on the benzenesulfonamide moiety could influence the electronic properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide, fluoro, and methoxy groups could affect its solubility, while the cyclopropanecarbonyl group could influence its stability .Aplicaciones Científicas De Investigación

Convenient Synthesis Methods

A study by Patrick, Rogers, and Gorrell (2002) elaborates on a convenient preparation of 2-fluoro-3-alkoxy-1,3-butadienes, showcasing the potential utility of structurally similar compounds in synthetic chemistry. This synthesis method could offer insights into novel approaches for creating derivatives of the given chemical compound for various research applications (Patrick et al., 2002).

Fluorescent Probes for Zinc(II)

Kimber et al. (2003) discuss the synthesis of analogues to Zinquin-related fluorophores, which are specific for Zn(II). This research indicates the compound's potential application in the development of fluorescent probes for metal ions, which could be valuable in biochemical and medical research (Kimber et al., 2003).

Anticancer Activities

Srikanth et al. (2016) designed and synthesized several 2-anilino-3-aroylquinolines, evaluating their cytotoxic activity against various human cancer cell lines. This suggests that structurally related compounds, including N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide, could hold potential as frameworks for developing new anticancer agents (Srikanth et al., 2016).

Heck Reaction Applications

Patrick, Agboka, and Gorrell (2008) explored the Heck reaction with 3-fluoro-3-buten-2-one, demonstrating the compound's potential role in facilitating carbon-carbon bond formation, a key reaction in organic synthesis and pharmaceutical development (Patrick et al., 2008).

Synthesis of Azo Dyes

Rufchahi and Gilani (2012) investigated the synthesis, characterization, and spectroscopic properties of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one. This highlights the chemical's utility in dye chemistry, offering pathways for the development of novel dyes with specific properties (Rufchahi & Gilani, 2012).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O4S/c1-27-19-9-8-16(12-17(19)21)28(25,26)22-15-7-6-13-3-2-10-23(18(13)11-15)20(24)14-4-5-14/h6-9,11-12,14,22H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEFFVJCMBKMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluoro-4-methoxybenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)

![[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2780749.png)

![1-(3,4-difluorobenzoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2780750.png)

![3-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B2780752.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2780755.png)